molecular formula C13H15BrN2O2 B168813 叔丁基 3-(溴甲基)-1H-吲唑-1-甲酸酯 CAS No. 174180-42-8

叔丁基 3-(溴甲基)-1H-吲唑-1-甲酸酯

货号 B168813
CAS 编号: 174180-42-8
分子量: 311.17 g/mol
InChI 键: UKADXNQNCAFGTF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate (TBBIC) is a heterocyclic compound with a unique structure. It is a small molecule that has been studied extensively for its potential applications in scientific research. The compound has a wide range of uses, ranging from drug discovery to chemical synthesis.

科学研究应用

合成与结构研究

  1. 吲唑衍生物的合成: 叔丁基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吲唑-1-甲酸酯是一种密切相关的化合物,是合成 1H-吲唑衍生物的重要中间体。通过取代反应获得该化合物,并通过 FTIR、NMR 光谱、MS 和 X 射线衍射确认其结构。DFT 计算与实验单晶结构相匹配,有助于理解其物理化学性质 (Ye 等人,2021 年)

  2. N-1-二氟甲基化: 描述了一种乙基 6-((叔丁基二苯甲硅烷基)氧基)-1H-吲唑-3-甲酸酯的 N-1-二氟甲基化方法,展示了一种可扩展到其他吲唑衍生物的可扩展程序。该工艺突出了一种在温和条件下对吲唑进行功能化的简便方法,展示了叔丁基吲唑羧酸酯在合成化学中的多功能性 (Hong 等人,2020 年)

  3. 稠合四环杂环: 叔丁基吲唑羧酸酯还可用于合成稠合四环杂环。涉及芳香醛、胺和叔丁基 2,4-二氧哌啶-1-甲酸酯的三组分反应以高产率生成这些化合物,展示了该化合物在促进复杂环化反应中的作用 (Li 等人,2013 年)

在化学反应中的应用

  1. 无金属 C3-烷氧羰基化: 展示了在无金属和无碱条件下的用途,叔丁基氨基甲酸酯(叔丁基吲唑羧酸酯的衍生物)用于高效制备喹喔啉-3-羰基化合物。该方案强调了叔丁基吲唑衍生物在生态友好条件下促进氧化偶联反应中的作用 (Xie 等人,2019 年)

  2. 一锅合成和环化: 与叔丁基 3-(溴甲基)-1H-吲唑-1-甲酸酯结构相似的乙基 2-溴甲基-喹啉-3-甲酸酯与叔丁基苯酚反应生成喹啉-3-羧酸。这证明了叔丁基吲唑衍生物在一锅反应中合成杂环稠合化合物的合成多功能性 (高文涛,2008 年)

属性

IUPAC Name

tert-butyl 3-(bromomethyl)indazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-7-5-4-6-9(11)10(8-14)15-16/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKADXNQNCAFGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate

CAS RN

174180-42-8
Record name 3-(Bromomethyl)-1H-indazole, N1-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A stirring solution of 53.4 g (0.23 mol) of 1-tert-butoxycarbonyl-3-methylindazole, prepared as in Part B, in 1.0 L of CCl4 is heated to reflux, and then a mixture of 45.1 g (0.25 mol, 1.1 equiv) of N-bromosuccinimide and 5.7 g (23.5 mmol, 0.1 equiv) of benzoyl peroxide is added portionwise over 5 min as a solid. The resulting solution is heated at reflux for 4.5 h, then cooled to RT. The reaction mixture is filtered through a pad of Celite to remove the precipitated succinimide, and the solvent is removed in vacuo. Purification of the crude material by gradient silica gel flash column chromatography using hexane/EtOAc 15/1 to hexane/EtOAc 3/1 as eluent afforded 43.2 of the title compound as a white solid: 1H NMR (CDCl3, 300 MHz) δ8.20 (d, 1H, J=7.8), 7.88 (d, 1H, J=7.8), 7.60 (dd, 1H, J=7.3, 7.3), 7.41 (dd, 1H, J=7.3, 7.3), 4.91 (s, 2H), 1.77 (s, 9H); ;TLC Rf =0.56 (EtOAc/Hexane 1/5).
Quantity
53.4 g
Type
reactant
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of compound from step A (2 g, 8.61 mmol) and N-bromosuccinamide (1.84 g, 10.33 mmol) in carbon tetrachloride (50 ml) was added benzoyl peroxide (209 mg, 0.86 mmol) and the resulting mixture heated at reflux for 4 h. The reaction mixture cooled and filtered through celite, and filtrate evaporated. The residue purified by MPLC (Biotage Horizon: FLASH 40+s) eluent: 100% Hexanes (190 ml), gradient rising from 100% hexanes to 10% EtOAc in Hexanes (1000 ml), then 10% EtOAc in Hexanes (250 ml) to afford the title compound 2.04 g (76%). 1H NMR (CDCl3): 1.75 (s, 9H), 4.82 (s, 2H), 7.39 (m, 1H), 7.58 (m, 1H), 7.87 (d, J 8.0 Hz, 1H), 8.15 (d, J 8.5 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
209 mg
Type
reactant
Reaction Step Two
Yield
76%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。